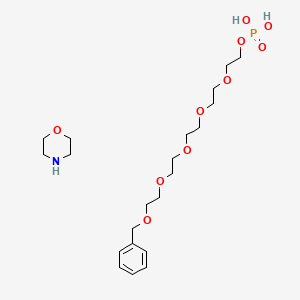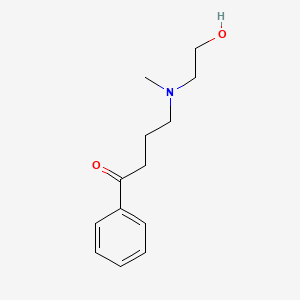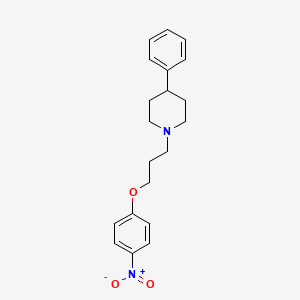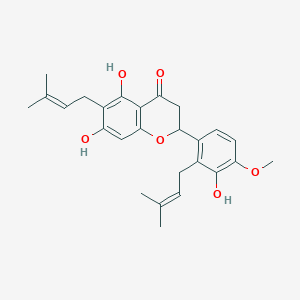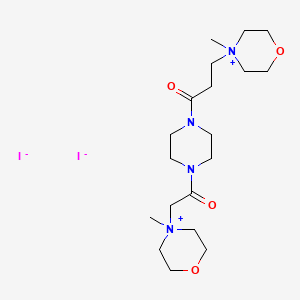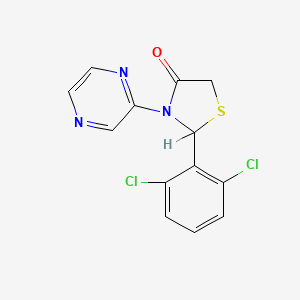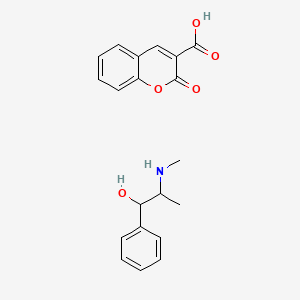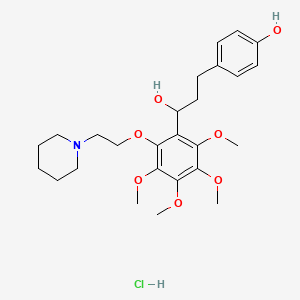
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzene ring substituted with multiple functional groups, including hydroxyl, methoxy, and piperidinyl groups, making it a subject of interest in chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzene ring, followed by the introduction of hydroxyl and methoxy groups through electrophilic aromatic substitution reactions. The piperidinyl group is then attached via nucleophilic substitution, and the final product is obtained by reacting with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxyphenyl)-, hydrochloride
- Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-morpholinyl)ethoxy)phenyl)-, hydrochloride
Uniqueness
Benzenepropanol, 4-hydroxy-alpha-(2,3,4,5-tetramethoxy-6-(2-(1-piperidinyl)ethoxy)phenyl)-, hydrochloride is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propriétés
Numéro CAS |
88770-75-6 |
|---|---|
Formule moléculaire |
C26H38ClNO7 |
Poids moléculaire |
512.0 g/mol |
Nom IUPAC |
4-[3-hydroxy-3-[2,3,4,5-tetramethoxy-6-(2-piperidin-1-ylethoxy)phenyl]propyl]phenol;hydrochloride |
InChI |
InChI=1S/C26H37NO7.ClH/c1-30-22-21(20(29)13-10-18-8-11-19(28)12-9-18)23(25(32-3)26(33-4)24(22)31-2)34-17-16-27-14-6-5-7-15-27;/h8-9,11-12,20,28-29H,5-7,10,13-17H2,1-4H3;1H |
Clé InChI |
BJOBINSAXWFRIK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1OC)OC)OC)OCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


